1-Azido-3-(methylsulfanyl)benzene
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Overview
Description
Synthesis Analysis
The compound is synthesized through various chemical reaction methods. Organic azides such as 1-Azido-3-(methylsulfanyl)benzene can be readily synthesized from their corresponding alcohols by stirring a solution of sodium azide in DMSO with a thoroughly ground equimolecular mixture of triphenylphosphine, iodine, and imidazole .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with an azide (N3) group and a methylsulfanyl (CH3S) group attached to it.Chemical Reactions Analysis
Organic azides are known for their reactivity in various chemical reactions. They are often used in the synthesis of various heterocycles . The azide group in these compounds can participate in a variety of reactions, including nucleophilic addition, cycloaddition reactions, and C-H amination .Scientific Research Applications
Thermochemical and Computational Evaluation
1-Azido-3-(methylsulfanyl)benzene was part of a study focusing on the hazardous N-containing systems. This research involved the thorough examination of the exothermic decompositions of substituted aryl monoazides and diazides. The intrinsic molecular reactivity and decomposition pathways of these compounds, including this compound, were explored using various experimental techniques and theoretical models. The study aimed to understand the thermal behavior and propose the most likely decomposition pathways of the azides (Cardillo et al., 2008).
Synthesis and Application in Corrosion Inhibition
In another significant application, this compound was utilized in the synthesis of new 1,2,3-triazole derivatives. These derivatives were then tested for their potential as corrosion inhibitors for steel, showing the compound's relevance in the field of material science and engineering. The research underscored the importance of exploring the corrosion inhibiting properties of such compounds to enhance the durability and lifespan of metallic structures (Negrón-Silva et al., 2013).
Catalysis and Synthesis Enhancement
The compound has also played a role in catalysis. It was part of a study that developed a one-pot protocol for the synthesis of 1,2,3-triazoles, starting from alkenes and based on two click reactions. This research highlighted the versatility and importance of the methylsulfanyl group in synthetic transformations, demonstrating the compound's utility in complex chemical syntheses (Alonso et al., 2013).
Mechanism of Action
Target of Action
Azides are known to be highly reactive and versatile in chemistry, often used in reactions such as the copper (i)-catalyzed huisgen 1,3-dipolar cycloaddition with alkynes yielding 1,2,3-triazoles .
Mode of Action
The mode of action of 1-Azido-3-(methylsulfanyl)benzene involves the reactivity of the azide group. Azides can be reduced to amines by reaction with tin hydrides . The azido group can also undergo reactions such as free-radical bromination . In a specific reaction, the azido radical generated from the interaction of PIDA and TMSN3 selectively followed addition to [1.1.1]propellane to form the carbon-centered radical intermediate .
Biochemical Pathways
The azide group’s reactivity can influence various chemical reactions and pathways, including the formation of amines and amine derivatives .
Result of Action
The result of the action of this compound depends on the specific reaction it is involved in. For instance, in the reduction of azides, the result is the formation of amines or amine derivatives . In the case of free-radical bromination, the result is the formation of N-bromoglycosylimine .
Properties
IUPAC Name |
1-azido-3-methylsulfanylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S/c1-11-7-4-2-3-6(5-7)9-10-8/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZGRGQYZPNPSS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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